Rituximab

Catalog No.
S1797052
CAS No.
174722-31-7
M.F
C6416H9874N1688O1987S44
M. Wt
Unspecified
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rituximab

CAS Number

174722-31-7

Product Name

Rituximab

Molecular Formula

C6416H9874N1688O1987S44

Molecular Weight

Unspecified

Synonyms

Retuxin;Rituxan;Mabthera;Mab thera;Hsdb 7455;Unii-4F4X42syq6;Immunoglobulin G1;Rituximab (anti-CD20);Ig gamma-1 chain C region;Rituximab - 10mg/ml solution

B-Cell Depletion and Mechanisms of Action:

  • Rituximab targets CD20, a protein found on the surface of mature B cells but not on stem cells or plasma cells. Source: National Center for Biotechnology Information (NCBI): )
  • Binding of rituximab to CD20 triggers various mechanisms that deplete B cells, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). Source: Future Oncology:
  • Understanding these mechanisms is crucial for researchers to develop treatment strategies and evaluate the drug's effectiveness in various diseases.

Applications in Cancer Research:

  • Rituximab was initially developed for the treatment of B-cell non-Hodgkin lymphoma (NHL). Research has shown its efficacy in both monotherapy and combination therapy with chemotherapy. Source: StatPearls - NCBI Bookshelf: )
  • Studies continue to explore its potential in treating other B-cell malignancies, such as chronic lymphocytic leukemia (CLL). Source: National Center for Biotechnology Information (NCBI): )

Research in Autoimmune Diseases:

  • B cells play a role in the pathogenesis of various autoimmune diseases. Researchers are investigating the use of rituximab to target B cells and potentially modulate the immune response. Source: DrugBank Online:
  • Clinical trials are ongoing to assess rituximab's efficacy and safety in conditions like rheumatoid arthritis, granulomatosis with polyangiitis (GPA), and microscopic polyangiitis (MPA). Source: Wikipedia:

Exploring New Applications:

  • Ongoing research is exploring the potential of rituximab in treating other conditions beyond cancer and autoimmune diseases.
  • These areas of investigation may involve studying the drug's effects on immune regulation and its potential use in novel therapeutic approaches.

Rituximab is a chimeric monoclonal antibody primarily targeting the CD20 antigen found on the surface of B cells. It is utilized in the treatment of various B-cell malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia, as well as autoimmune diseases like rheumatoid arthritis. The drug works by marking B cells for destruction by the immune system, leading to a reduction in the number of these cells in the body.

Rituximab's mechanism of action primarily involves B cell depletion. After binding to CD20 on B cells, it triggers various immune system effector mechanisms that lead to the destruction of these cells []. These mechanisms include:

  • Complement dependent cytotoxicity (CDC): The complement system, a group of proteins in the blood, is activated, leading to the formation of pores on the B cell surface, resulting in cell death.
  • Antibody-dependent cellular cytotoxicity (ADCC): Immune cells like macrophages and natural killer cells recognize Rituximab-bound B cells and destroy them.
  • Apoptosis: Rituximab can induce programmed cell death (apoptosis) in B cells.

By depleting B cells, Rituximab can suppress the immune response, proving beneficial in autoimmune diseases, and eliminate B cell malignancies.

Rituximab is generally well-tolerated, but potential side effects exist. These include:

  • Infections: Due to B cell depletion, the risk of infections increases.
  • Infusion reactions: Reactions like fever, chills, and nausea can occur during or after infusion.
  • Tumor lysis syndrome (TLS): Rapid breakdown of cancer cells can lead to TLS, requiring close monitoring.

Rituximab functions through several mechanisms, including:

  • Antibody-Dependent Cellular Cytotoxicity: The antibody binds to CD20 on B cells, recruiting immune effector cells that induce apoptosis.
  • Complement-Dependent Cytotoxicity: Binding of rituximab activates the complement system, leading to lysis of target cells.
  • Direct Apoptosis: Rituximab can directly induce apoptosis in certain B-cell types through signaling pathways.

These reactions highlight rituximab's multifaceted approach to targeting and eliminating malignant B cells.

Rituximab exhibits significant biological activity against CD20-positive B-cell neoplasms. Its efficacy is attributed to:

  • Reduction of B-cell populations: This leads to clinical responses in both hematological malignancies and autoimmune disorders.
  • Modulation of immune responses: By depleting B cells, rituximab alters the immune landscape, which can be beneficial in autoimmune conditions.

The synthesis of rituximab involves several key steps:

  • Cell Line Development: Rituximab is produced using genetically engineered Chinese Hamster Ovary (CHO) cells.
  • Cultivation: The CHO cells are cultured in a nutrient medium supplemented with gentamicin to prevent bacterial contamination.
  • Harvesting and Purification: After sufficient growth, the antibodies are harvested and purified using techniques such as affinity chromatography.

Recent advancements focus on optimizing these methods to enhance yield and purity while minimizing production costs .

Rituximab has various applications in medicine:

  • Oncology: Primarily used for treating non-Hodgkin lymphoma and chronic lymphocytic leukemia.
  • Autoimmune Diseases: Effective in conditions like rheumatoid arthritis and granulomatosis with polyangiitis.
  • Radiolabeled Therapies: Rituximab is being explored for use in radioimmunotherapy, where it is conjugated with radioactive isotopes for targeted treatment of cancers .

Research on rituximab interactions includes:

  • Drug Interactions: Studies indicate that co-administration with other immunosuppressive agents may increase the risk of infections.
  • Biomarker Studies: Identifying biomarkers that predict response to rituximab therapy can enhance personalized treatment approaches .
  • Combination Therapies: Rituximab is often combined with chemotherapy or other monoclonal antibodies to improve efficacy against resistant forms of cancer.

Rituximab is part of a broader class of monoclonal antibodies targeting CD20. Here are some similar compounds:

Compound NameUnique Features
OfatumumabFully human monoclonal antibody; higher affinity for CD20
ObinutuzumabGlycoengineered antibody; enhanced ADCC activity
Ibritumomab tiuxetanConjugated with radioactive isotope for targeted therapy

Uniqueness of Rituximab

Rituximab's uniqueness lies in its chimeric structure, combining murine and human elements, which enhances its stability and reduces immunogenicity compared to fully murine antibodies. Its established clinical efficacy across multiple indications further distinguishes it from newer agents.

Dates

Modify: 2023-08-15
1. Tandan R, Hehir MK 2nd, Waheed W, Howard DB. Rituximab treatment of myasthenia gravis: A systematic review. Muscle Nerve. 2017 Aug;56(2):185-196. doi: 10.1002/mus.25597. Epub 2017 Mar 21. PMID: 28164324.

2. Singer O, McCune WJ. Update on maintenance therapy for granulomatosis with polyangiitis and microscopic polyangiitis. Curr Opin Rheumatol. 2017 May;29(3):248-253. doi: 10.1097/BOR.0000000000000382. PMID: 28306595.

3. Dojcinov SD, Fend F, Quintanilla-Martinez L. EBV-Positive Lymphoproliferations of B- T- and NK-Cell Derivation in Non-Immunocompromised Hosts. Pathogens. 2018 Mar 7;7(1):28. doi: 10.3390/pathogens7010028. PMID: 29518976; PMCID: PMC5874754.

4. Tak PP, Kalden JR. Advances in rheumatology: new targeted therapeutics. Arthritis Res Ther. 2011 May 25;13 Suppl 1(Suppl 1):S5. doi: 10.1186/1478-6354-13-S1-S5. PMID: 21624184; PMCID: PMC3123966.

5. Shanafelt TD, Madueme HL, Wolf RC, Tefferi A. Rituximab for immune cytopenia in adults: idiopathic thrombocytopenic purpura, autoimmune hemolytic anemia, and Evans syndrome. Mayo Clin Proc. 2003 Nov;78(11):1340-6. doi: 10.4065/78.11.1340. PMID: 14601692.

Explore Compound Types